1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine
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Overview
Description
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine is a complex organic compound that features both imidazole and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The piperidine ring is then constructed, and the benzylsulfonyl group is added in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of automated systems can also help in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as a ligand in biochemical assays to study enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the sulfonyl groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl(phenyl)methanone: This compound also features imidazole rings and has been studied for its anticancer properties.
Imidazo[1,5-a]indol-3-ones: These compounds are synthesized through Rh(III)-catalyzed reactions and have applications in medicinal chemistry.
Uniqueness
1-((1H-imidazol-4-yl)sulfonyl)-4-(benzylsulfonyl)piperidine is unique due to its combination of imidazole and piperidine rings, along with the presence of sulfonyl groups. This structural arrangement provides a versatile platform for various chemical modifications and applications .
Properties
IUPAC Name |
4-benzylsulfonyl-1-(1H-imidazol-5-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c19-23(20,11-13-4-2-1-3-5-13)14-6-8-18(9-7-14)24(21,22)15-10-16-12-17-15/h1-5,10,12,14H,6-9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSRFNOKLXRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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